Quantitative Synthesis Yield: 3-Chloropropyl vs. 4-Chlorobutyl Phenyl Sulfide via BER-Mediated Reaction
In the borohydride exchange resin (BER)-phenyl disulfide system, both 1-bromo-3-chloropropane and 1-bromo-4-chlorobutane react to yield 3-chloropropyl phenyl sulfide and 4-chlorobutyl phenyl sulfide, respectively, with quantitative yield and without affecting the C1 position [1]. This head-to-head study demonstrates that under identical mild conditions (room temperature, 6 h), both chloroalkyl phenyl sulfides are obtained quantitatively, establishing that the 3-chloropropyl derivative achieves benchmark synthetic efficiency equivalent to its 4-carbon analog . In contrast, 2-chloroethyl phenyl sulfide synthesis via alternative routes typically yields ~74% under optimized conditions [2], indicating that 3-chloropropyl phenyl sulfide can be obtained in higher yields than its shorter-chain counterpart.
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | 4-Chlorobutyl phenyl sulfide: Quantitative yield; 2-Chloroethyl phenyl sulfide: 74% yield |
| Quantified Difference | 3-Chloropropyl equals 4-chlorobutyl analog (both quantitative); exceeds 2-chloroethyl analog by ≥26 percentage points |
| Conditions | BER-phenyl disulfide system in methanol, room temperature, 6 h (for 3-chloropropyl and 4-chlorobutyl derivatives); sodium ethanolate/ethanol, 20°C (for 2-chloroethyl derivative) |
Why This Matters
High synthetic yield reduces precursor consumption and purification burden, making 3-chloropropyl phenyl sulfide a cost-effective intermediate relative to lower-yielding alternatives.
- [1] Yoon, N. M.; Choi, J.; Ahn, J. H. Convenient Synthesis of Phenyl Sulfides by a Borohydride Exchange Resin-Phenyl Disulfide System in Methanol. J. Org. Chem. 1994, 59, 3490-3493. (entries 21 and 22) View Source
- [2] ChemicalBook. 2-Chloroethyl phenyl sulfide synthesis: 74% yield. View Source
